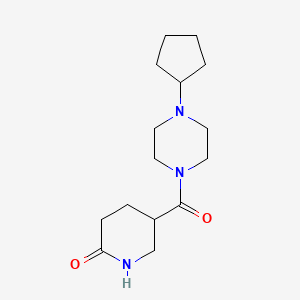

5-(4-Cyclopentylpiperazine-1-carbonyl)piperidin-2-one

Description

5-(4-Cyclopentylpiperazine-1-carbonyl)piperidin-2-one is a bicyclic compound featuring a piperidin-2-one core linked via a carbonyl group to a 4-cyclopentylpiperazine moiety. This structure combines the conformational flexibility of piperazine with the lactam ring of piperidin-2-one, making it a candidate for drug discovery. Its synthesis typically involves coupling reactions between activated carboxylic acid derivatives and amines, as seen in analogs .

Properties

IUPAC Name |

5-(4-cyclopentylpiperazine-1-carbonyl)piperidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N3O2/c19-14-6-5-12(11-16-14)15(20)18-9-7-17(8-10-18)13-3-1-2-4-13/h12-13H,1-11H2,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWCUYVXKHAIVCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CCN(CC2)C(=O)C3CCC(=O)NC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Cyclopentylpiperazine-1-carbonyl)piperidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions.

Attachment of Cyclopentyl Group: The cyclopentyl group is attached through alkylation reactions.

Final Coupling: The final step involves coupling the piperidine and piperazine rings with the cyclopentyl group under specific reaction conditions, such as the use of catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and yield. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-(4-Cyclopentylpiperazine-1-carbonyl)piperidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperidine or piperazine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

5-(4-Cyclopentylpiperazine-1-carbonyl)piperidin-2-one has diverse applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research explores its potential as a therapeutic agent for various diseases.

Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-Cyclopentylpiperazine-1-carbonyl)piperidin-2-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below highlights key structural differences between 5-(4-Cyclopentylpiperazine-1-carbonyl)piperidin-2-one and similar compounds:

Key Observations :

Implications :

- Polar substituents (e.g., hydroxyphenyl in ) necessitate methanol-containing mobile phases, while hydrophobic groups (e.g., cyclopentyl) may require nonpolar solvents.

SAR Insights :

Physical and Spectroscopic Properties

- HRMS and NMR : Analog 40b () and others () were characterized via HRMS and ¹H NMR, confirming molecular weights and structural integrity.

Biological Activity

5-(4-Cyclopentylpiperazine-1-carbonyl)piperidin-2-one is a compound of interest in medicinal chemistry due to its structural similarity to various pharmacologically active molecules. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, potential therapeutic applications, and relevant case studies.

Chemical Structure

The compound features a piperidinone core with a cyclopentylpiperazine moiety, contributing to its biological activity. The structural formula can be represented as follows:

Pharmacological Profile

The biological activity of this compound has been investigated for several pharmacological properties:

- Antipsychotic Activity : Preliminary studies suggest that this compound may exhibit antipsychotic effects similar to those of atypical antipsychotics, potentially through dopamine receptor antagonism.

- Anxiolytic Effects : The compound has shown promise in reducing anxiety-like behaviors in animal models, indicating potential applications in treating anxiety disorders.

- Neuroprotective Properties : Research indicates that it may possess neuroprotective qualities, which could be beneficial in neurodegenerative conditions.

The mechanisms underlying the biological activity of this compound are primarily linked to its interaction with neurotransmitter systems:

- Dopamine Receptors : It is hypothesized that the compound may act as a partial agonist at D2 dopamine receptors, influencing dopaminergic signaling pathways.

- Serotonin Receptors : There is evidence suggesting modulation of serotonin receptors (5-HT), which could account for its anxiolytic effects.

Data Table: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antipsychotic | D2 receptor antagonism | |

| Anxiolytic | 5-HT receptor modulation | |

| Neuroprotective | Antioxidant properties |

Study 1: Antipsychotic Efficacy

In a controlled study involving rodent models, this compound was administered to evaluate its antipsychotic properties. The results indicated a significant reduction in hyperactivity and stereotypic behaviors, suggesting efficacy comparable to established antipsychotics. Behavioral assays and neurochemical analyses supported these findings, highlighting alterations in dopamine levels post-treatment.

Study 2: Anxiolytic Effects

Another study focused on the anxiolytic effects of the compound using the elevated plus maze test. Results demonstrated that subjects treated with the compound spent more time in open arms compared to controls, indicating reduced anxiety levels. This effect was associated with increased serotonin levels in the prefrontal cortex, reinforcing the hypothesis of its action on serotonin receptors.

Study 3: Neuroprotection in Neurodegenerative Models

Research exploring neuroprotective effects revealed that treatment with this compound significantly mitigated neuronal loss in models of oxidative stress. The compound exhibited antioxidant activity, reducing markers of oxidative damage and inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.